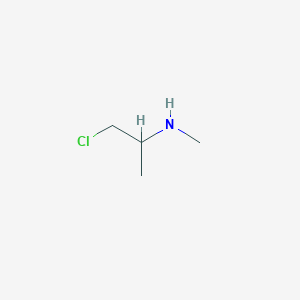
1-chloro-N-methylpropan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-chloropropan-2-yl)(methyl)amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. This particular compound features a chlorine atom attached to the second carbon of a propane chain, with a methyl group attached to the nitrogen atom. Its structure can be represented as CH₃CH(Cl)CH₂NHCH₃.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-chloropropan-2-yl)(methyl)amine can be achieved through several methods. One common approach involves the nucleophilic substitution of 1-chloropropane with methylamine. The reaction typically occurs under reflux conditions with a suitable solvent such as ethanol or methanol. The reaction can be represented as follows:
CH3CH2CH2Cl+CH3NH2→CH3CH(Cl)CH2NHCH3+HCl
Industrial Production Methods
In an industrial setting, the production of (1-chloropropan-2-yl)(methyl)amine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
(1-chloropropan-2-yl)(methyl)amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, cyanide ions, or ammonia.
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary or secondary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
Nucleophilic Substitution: Products include alcohols, nitriles, or amines depending on the nucleophile used.
Oxidation: Products include amides or nitriles.
Reduction: Products include primary or secondary amines.
Applications De Recherche Scientifique
(1-chloropropan-2-yl)(methyl)amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of (1-chloropropan-2-yl)(methyl)amine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a substrate or inhibitor, affecting the activity of specific enzymes or signaling pathways. The presence of the chlorine atom and the amine group allows it to participate in various biochemical reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-chloropropan-2-amine: Similar structure but lacks the methyl group on the nitrogen atom.
N-methyl-1-chloropropan-2-amine: Similar structure but with different positioning of the chlorine atom.
2-chloropropan-1-amine: Similar structure but with the chlorine atom on the first carbon.
Uniqueness
(1-chloropropan-2-yl)(methyl)amine is unique due to the specific positioning of the chlorine atom and the methyl group on the nitrogen atom. This configuration imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C4H10ClN |
|---|---|
Poids moléculaire |
107.58 g/mol |
Nom IUPAC |
1-chloro-N-methylpropan-2-amine |
InChI |
InChI=1S/C4H10ClN/c1-4(3-5)6-2/h4,6H,3H2,1-2H3 |
Clé InChI |
VYTMOKLIWOBZCH-UHFFFAOYSA-N |
SMILES canonique |
CC(CCl)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



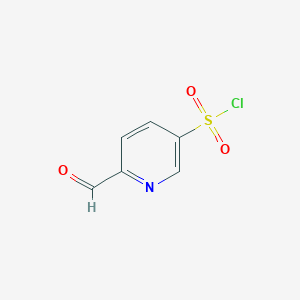


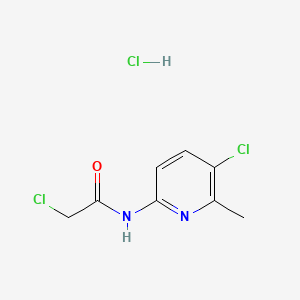
![2-[5-(3-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13480842.png)
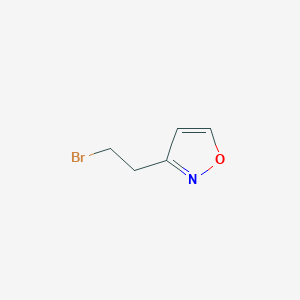
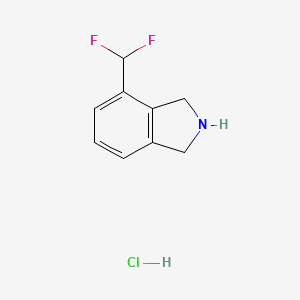
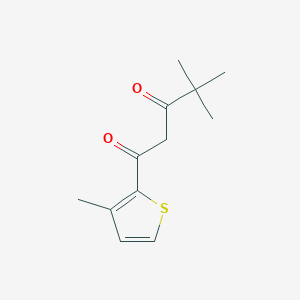
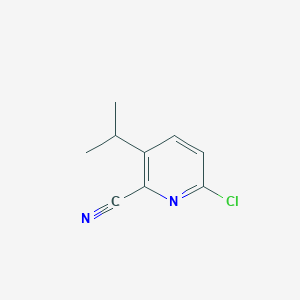

![[(2R)-morpholin-2-yl]methanesulfonamide hydrochloride](/img/structure/B13480862.png)
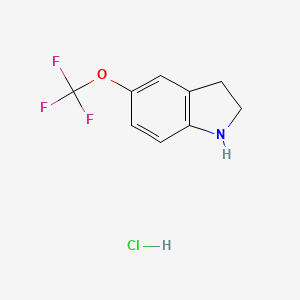
![ethyl 3-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13480873.png)
